1-(3-Isocyanopropoxy)butane
Overview
Description
1-(3-Isocyanopropoxy)butane is an organic compound characterized by the presence of an isocyanate group attached to a butane backbone via a propoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Isocyanopropoxy)butane can be synthesized through the reaction of 3-chloropropyl isocyanate with butanol under controlled conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Isocyanopropoxy)butane undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Urea derivatives.
Reduction: Amines.
Substitution: Carbamates and ureas.
Scientific Research Applications
1-(3-Isocyanopropoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of protein interactions and functions.
Industry: It is utilized in the production of polymers and coatings, where its reactivity can be harnessed to create materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Isocyanopropoxy)butane involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines or alcohols, leading to the formation of stable urea or carbamate linkages. These reactions are crucial in the modification of biomolecules and the synthesis of polymers.
Comparison with Similar Compounds
1-(3-Isocyanopropoxy)propane: Similar structure but with a propane backbone.
1-(3-Isocyanopropoxy)ethane: Similar structure but with an ethane backbone.
1-(3-Isocyanopropoxy)pentane: Similar structure but with a pentane backbone.
Uniqueness: 1-(3-Isocyanopropoxy)butane is unique due to its specific chain length and the positioning of the isocyanate group, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in applications where precise control over molecular interactions is required.
Properties
IUPAC Name |
1-(3-isocyanopropoxy)butane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-3-4-7-10-8-5-6-9-2/h3-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITMFOURWMAKTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCC[N+]#[C-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408504 | |
Record name | 1-(3-isocyanopropoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
602262-06-6 | |
Record name | 1-(3-Isocyanopropoxy)butane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=602262-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-isocyanopropoxy)butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20408504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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